![molecular formula C11H9Cl B3054162 1-Chloro-2-methylnaphthalene CAS No. 5859-45-0](/img/structure/B3054162.png)
1-Chloro-2-methylnaphthalene
Overview
Description
1-Chloro-2-methylnaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless to light yellow liquid that is used in various scientific research applications. This compound is synthesized by the reaction of 1-methylnaphthalene with chlorine gas.
Scientific Research Applications
Pyrolysis and Combustion Studies
1-Chloro-2-methylnaphthalene's close analog, 1-Methylnaphthalene (1-MNa), has been extensively studied in pyrolysis and combustion contexts. Research by Leininger et al. (2006) examined 1-MNa's thermal decomposition in a batch reactor, providing insights into the formation of various hydrocarbons, such as methane and hydrogen gas, under different conditions. This is crucial for understanding the behavior of similar compounds like 1-Chloro-2-methylnaphthalene in industrial processes (Leininger, Lorant, Minot, & Behar, 2006). Additionally, Kukkadapu and Sung (2017) investigated the ignition characteristics of 1-MNa, shedding light on its potential application in surrogate fuels for diesel (Kukkadapu & Sung, 2017).
Laser-Induced Fluorescence Tracer in IC Engines
The use of 1-methylnaphthalene as a fluorescent tracer in internal combustion (IC) engines, as studied by Fendt et al. (2020), is relevant to 1-Chloro-2-methylnaphthalene. This research provides insights into the distribution and temperature in IC engines, which could be applicable to similar compounds (Fendt, Retzer, Ulrich, Will, & Zigan, 2020).
Liquid Structure Analysis
Drozdowski's (2002) study on the structure of 1-methylnaphthalene in its liquid state at 293 K using X-ray diffraction could be indicative of similar structural behaviors in 1-Chloro-2-methylnaphthalene. Understanding these molecular structures and interactions is crucial for applications in material science and chemistry (Drozdowski, 2002).
Optical and Material Science Applications
The study by Hao et al. (2007) on the preparation, crystal structures, solvent effects, and optical properties of naphthylimido-substituted hexamolybdate may have implications for 1-Chloro-2-methylnaphthalene, particularly in the development of novel materials with unique optical properties (Hao, Ruhlmann, Zhu, Li, & Wei, 2007).
Catalytic Processes and Chemical Intermediates
The research on the catalytic conversion of tar using 1-methylnaphthalene as a model compound, as conducted by Yang et al. (2010), can offer insights into the potential of 1-Chloro-2-methylnaphthalene in similar applications. Such studies are vital for advancing chemical engineering and industrial processes (Yang, Wang, Li, Shen, Lu, & Ding, 2010).
Future Directions
properties
IUPAC Name |
1-chloro-2-methylnaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCMVFFWMBXFLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207304 | |
Record name | Naphthalene, 1-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methylnaphthalene | |
CAS RN |
5859-45-0 | |
Record name | Naphthalene, 1-chloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005859450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC86134 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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